molecular formula C13H16O B1266569 2-Benzylcyclohexanone CAS No. 946-33-8

2-Benzylcyclohexanone

Cat. No. B1266569
Key on ui cas rn: 946-33-8
M. Wt: 188.26 g/mol
InChI Key: CUYLPYBYCYQGCE-UHFFFAOYSA-N
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Patent
US06448424B1

Procedure details

Sodium amide (15.6 g, 0.4 mol) was added portionwise to a solution of cyclohexanone (39.26 g, 1.46 mL, 0.4 mol) in 350 mL of anhydrous diethyl ether. The resulting suspension was heated under reflux for 3 h after which time benzyl chloride (46.8 g, 42.6 mL, 0.37 mol) was rapidly added. The mixture was heated under reflux for a further 5 h, then cooled and poured into cold water. The organics were washed once with a dilute HCI solution, a dilute sodium bicarbonate solution and finally with water. The organic layer was dried, filtered and the ether was removed to give 2-benzylcyclohexanone as an oil (28 g, 40%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O>C(OCC)C>[CH2:10]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][C:3]1=[O:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
1.46 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
42.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
ADDITION
Type
ADDITION
Details
was rapidly added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organics were washed once with a dilute HCI solution
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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